4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
Overview
Description
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE is a complex organic compound that belongs to the class of triazines This compound is characterized by the presence of a furylmethyleneamino group, a methyl group, and a thioketo group attached to a dihydrotriazine ring
Preparation Methods
The synthesis of 4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE typically involves the condensation of 2-furancarboxaldehyde with 4-amino-6-methyl-3-thioxo-1,2,4-triazine-5-one under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the thioketo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions where the furylmethyleneamino group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Material Science: Due to its unique structural properties, the compound can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. This binding disrupts the normal function of the enzymes, leading to the death of the bacterial cells . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity by facilitating the transport of the compound into the cells .
Comparison with Similar Compounds
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE can be compared with other similar compounds such as:
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-1,2,4-TRIAZIN-5(2H)-ONE: This compound lacks the dihydro component, which can affect its reactivity and biological activity.
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-OXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE:
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-THIONE: The addition of a thione group can enhance the compound’s ability to form coordination complexes with metal ions, potentially increasing its catalytic activity.
Properties
IUPAC Name |
4-[(E)-furan-2-ylmethylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-6-8(14)13(9(16)12-11-6)10-5-7-3-2-4-15-7/h2-5H,1H3,(H,12,16)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIODXDOCJZABZ-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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